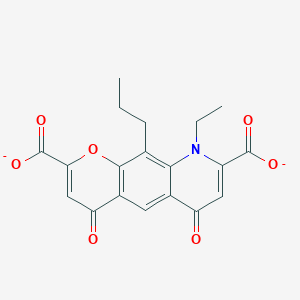
3-Pyrrolidincarbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-pyrrolidineacetic acid involves various strategies, including the multi-component synthesis approach, asymmetric synthesis, and methodologies utilizing specific reactions for introducing functional groups. Notably, the synthesis of 3-pyrrolidineacetic acid and its derivatives has been achieved through different routes, indicating the versatility of synthetic methods available for this compound. For instance, an asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, potential glycosidase inhibitors, demonstrates the regio- and stereoselective introduction of functional groups, showcasing the compound's applicability in synthesizing biologically active molecules (Curtis et al., 2007). Additionally, a convenient approach to synthesizing both (R)- and (S)-3-pyrrolidineacetic acid via intramolecular cyclization highlights the compound's synthetic accessibility and the potential for producing enantiomerically pure forms (Galeazzi et al., 1996).
Molecular Structure Analysis
The molecular structure of 3-pyrrolidineacetic acid is pivotal in determining its reactivity and interaction with other molecules. Its structure has been exploited in various synthetic applications to construct complex molecules. The presence of both amino and carboxylic acid functionalities within the pyrrolidine ring system allows for diverse chemical transformations, making it a valuable building block in organic synthesis.
Chemical Reactions and Properties
3-Pyrrolidineacetic acid undergoes a range of chemical reactions, reflecting its versatile chemical properties. For example, its ability to participate in conjugate addition reactions, as well as its reactivity towards acylation, showcases its potential in synthesizing a wide array of derivative compounds. The synthesis and characterization of pyrrolidine-based DNA analogs further exemplify the compound's utility in creating biologically relevant molecules with potential applications in drug discovery and development (Kumar et al., 2001).
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
3-Pyrrolidincarbonsäure: ist ein wertvolles Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen. Ihr Pyrrolidinring ist ein häufiges Merkmal vieler Medikamente, da er die pharmakokinetischen Eigenschaften von Molekülen beeinflusst . Die Fähigkeit der Verbindung, Stereochemie in Arzneimittelmoleküle einzuführen, ist besonders vorteilhaft, da sie die biologische Aktivität und Wirksamkeit des Arzneimittels erheblich beeinflussen kann.
Modulation der biologischen Aktivität
Das Pyrrolidin-Gerüst ist entscheidend für die Entwicklung von Molekülen mit gezielten biologischen Aktivitäten. Es wurde zur Entwicklung von Verbindungen mit einer Reihe von Aktivitäten verwendet, darunter antimikrobielle, antivirale, antikanker, entzündungshemmende, antikonvulsive und antioxidative Eigenschaften . Diese Vielseitigkeit macht es zu einem wichtigen Werkzeug in der Pharmakologie und medizinischen Chemie.
Enzyminhibition
This compound: Derivate wurden auf ihre enzyminhibitorischen Wirkungen untersucht. Diese Verbindungen werden auf ihr Potenzial untersucht, Enzyme wie Cholinesterase und Kohlenhydratase zu hemmen, die bei Erkrankungen wie Alzheimer und Glaukom relevant sind .
Chemische Synthese
In der synthetischen Chemie dient This compound als Baustein für den Aufbau komplexer Moleküle. Es kann verwendet werden, um einen Pyrrolidinring in ein Molekül einzuführen, der dann weiter funktionalisiert werden kann, um die gewünschten chemischen Eigenschaften zu erzielen .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, including 3-Pyrrolidineacetic acid, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs .
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENRUZPZZFMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-diamino-N-[(6Z)-3-(2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-15-yl]hexanam](/img/structure/B1231557.png)
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)

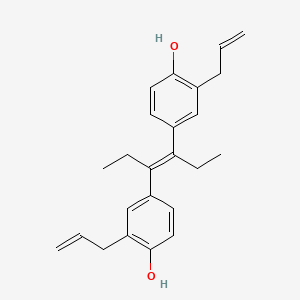
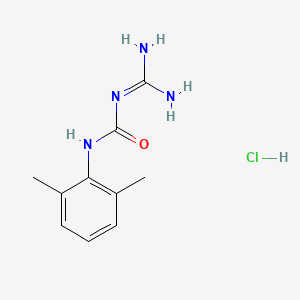
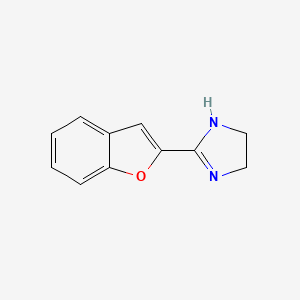
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)
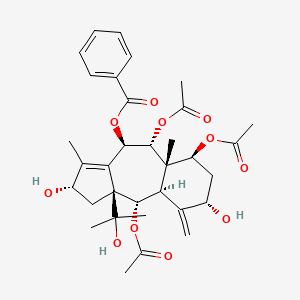
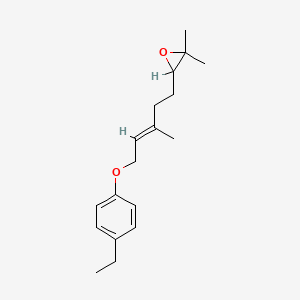
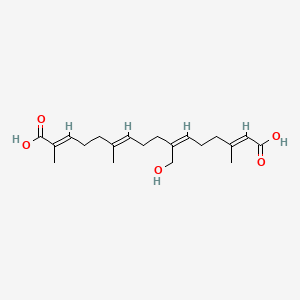
![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)

